![molecular formula C10H10ClF3N2O3S B2722616 N-[6-Chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonylbutanamide CAS No. 2176200-73-8](/img/structure/B2722616.png)
N-[6-Chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol” is similar to the one you’re asking about . It has a molecular weight of 211.57 and its IUPAC name is [6-chloro-5-(trifluoromethyl)-3-pyridinyl]methanol .
Synthesis Analysis
Trifluoromethylpyridines (TFMP) and its derivatives are synthesized using two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol” is represented by the formula C7H5ClF3NO .Chemical Reactions Analysis
The synthesis of TFMP derivatives generally involves the use of liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Physical And Chemical Properties Analysis
The compound “(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol” is a solid or semi-solid or liquid at room temperature .Mechanism of Action
While the specific mechanism of action for “N-[6-Chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonylbutanamide” is not available, TFMP derivatives are thought to have unique biological activities due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2O3S/c1-2-3-8(17)16-20(18,19)6-4-7(10(12,13)14)9(11)15-5-6/h4-5H,2-3H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVWOEZFBWIPSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NS(=O)(=O)C1=CC(=C(N=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2722535.png)
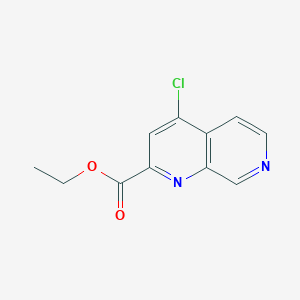
![3-(3,5-Dimethylpyrazol-1-yl)-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2722539.png)
methanone O-(2-phenoxyethyl)oxime](/img/structure/B2722541.png)
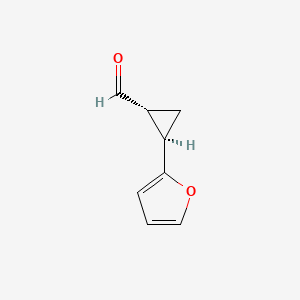
![1-Adamantyl-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2722547.png)
![2-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]acetohydrazide](/img/structure/B2722548.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2722549.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4-oxopentanoic acid](/img/structure/B2722550.png)
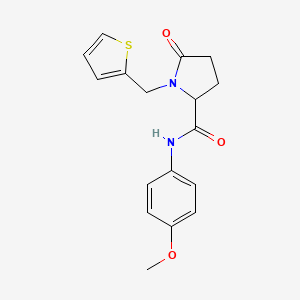
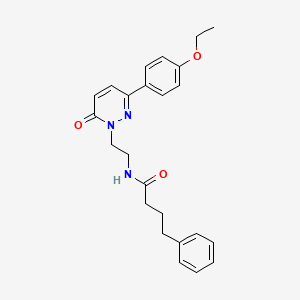
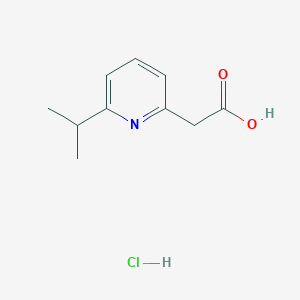
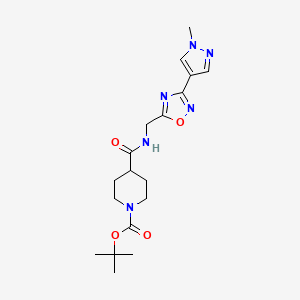
![Methyl 3-[[(E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B2722556.png)